7-(1,3-Dioxan-2-yl)-1,2,3,4-tetrahydro-8-hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one
Overview
Description
B I09 is a tricyclic chromenone-based inhibitor that targets the RNase activity of inositol-requiring enzyme 1 (IRE-1). This compound is particularly significant in the context of cancer research, especially for its role in inhibiting the expression of X-box binding protein 1 (XBP-1) in multiple myeloma and other B-cell cancers .
Scientific Research Applications
B I09 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
B I09 exerts its effects by targeting the RNase activity of IRE1, leading to the suppressed expression of XBP1s. This inhibition is achieved through the formation of a Schiff base with lysine 907 in the RNase domain of IRE1α . The compound effectively blocks the RNase activity of IRE1 in dendritic cells, reducing leukemic cell survival and promoting apoptosis .
Future Directions
The compound has shown remarkable activity against nymphs of rice planthoppers, including strains resistant to existing insecticides . Furthermore, it has low adverse effects on pollinators and beneficial arthropods . Because of these features, it is expected to be a suitable part of an integrated pest management strategy .
Biochemical Analysis
Biochemical Properties
B I09 is an IRE-1 RNase inhibitor, with an IC50 of 1230 nM . It interacts with the IRE1–XBP1 pathway, a central regulator of the unfolded protein response (UPR) . The compound has been used to validate the IRE1–XBP1 pathway as a therapeutic target in diseases .
Cellular Effects
B I09 has shown consistent results in suppression of XBP1s in targeted cells and amelioration of diseased conditions in various preclinical mouse models . It has demonstrated remarkable efficacy in multiple preclinical animal models and is well tolerated in vivo .
Molecular Mechanism
B I09 targets the RNase activity of IRE1, leading to the suppressed expression of XBP1s . This inhibition of the IRE1–XBP1 pathway has been shown to induce leukemic regression without causing systemic toxicity in mouse models .
Preparation Methods
Synthetic Routes and Reaction Conditions: B I09 is synthesized through a series of chemical reactions involving tricyclic chromenone derivatives. The synthesis typically involves the formation of a masked aldehyde functionality that targets lysine 907 in the RNase domain of IRE1α through specific Schiff base formation .
Industrial Production Methods: The industrial production of B I09 involves large-scale chemical synthesis, ensuring high purity and stability. The compound is often produced in solid form and stored at low temperatures to maintain its efficacy .
Chemical Reactions Analysis
Types of Reactions: B I09 primarily undergoes inhibition reactions where it targets the RNase activity of IRE1. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions: The synthesis of B I09 involves reagents such as tricyclic chromenone derivatives and specific aldehyde-masking groups. The reactions are usually carried out under controlled conditions to ensure the stability and efficacy of the compound .
Major Products Formed: The major product formed from the synthesis of B I09 is the tricyclic chromenone-based inhibitor itself, which is highly effective in inhibiting the splicing of XBP1 mRNA in human cells .
Comparison with Similar Compounds
Similar Compounds:
D-F07: Another tricyclic chromenone-based inhibitor that targets the RNase activity of IRE1.
MKC9989: An IRE1α kinase inhibitor that also targets the RNase activity of IRE1.
GSK2850163: A selective inhibitor of IRE1α kinase activity.
Uniqueness of B I09: B I09 stands out due to its high efficacy in inhibiting the splicing of XBP1 mRNA and its ability to promote leukemic regression without causing systemic toxicity. Its unique mechanism of action and stability make it a valuable tool in cancer research and therapeutic development .
Properties
IUPAC Name |
7-(1,3-dioxan-2-yl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c18-12-3-2-10-9-4-5-17-8-11(9)15(19)22-14(10)13(12)16-20-6-1-7-21-16/h2-3,16-18H,1,4-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYMWNUDIOPESF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=C(C=CC3=C2OC(=O)C4=C3CCNC4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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